(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzofuran-2-carbaldehyde and 5-(2-nitrophenyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Chalcones, in general, are known for their anti-inflammatory, antioxidant, and anticancer properties. Research on this specific compound may reveal similar or enhanced biological activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Studies may focus on its ability to inhibit specific enzymes or pathways involved in disease processes. Its structural features could be optimized to improve efficacy and reduce side effects in potential drug formulations.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or dyes. Its chemical reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(benzofuran-2-yl)-3-(phenyl)prop-2-en-1-one: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
(E)-1-(benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one:
(E)-1-(benzofuran-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Features a hydroxy group, leading to different hydrogen bonding interactions and biological activities.
Uniqueness
(E)-1-(benzofuran-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one is unique due to the presence of both benzofuran and nitrophenyl groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. Its structure allows for diverse modifications, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-1-(1-benzofuran-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO5/c23-18(21-13-14-5-1-4-8-19(14)27-21)11-9-15-10-12-20(26-15)16-6-2-3-7-17(16)22(24)25/h1-13H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVGNFNOUSFMHF-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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